Methyl (R)-2-amino-4-phenylbutanoate
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Overview
Description
Methyl (2R)-2-amino-4-phenylbutanoate is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-4-phenylbutanoate typically involves the esterification of (2R)-2-amino-4-phenylbutanoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of methyl (2R)-2-amino-4-phenylbutanoate may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl (2R)-2-amino-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-4-phenylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-amino-4-phenylbutanoate: The enantiomer of the compound, with different biological activity.
Ethyl (2R)-2-amino-4-phenylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (2R)-2-amino-3-phenylpropanoate: A similar compound with a shorter carbon chain.
Uniqueness
Methyl (2R)-2-amino-4-phenylbutanoate is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer or other similar compounds. Its specific structure allows for targeted interactions in biochemical pathways, making it valuable in research and industrial applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl (2R)-2-amino-4-phenylbutanoate |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m1/s1 |
InChI Key |
YEPNFOMBMXWUOG-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CCC1=CC=CC=C1)N |
Canonical SMILES |
COC(=O)C(CCC1=CC=CC=C1)N |
Origin of Product |
United States |
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